Cas no 1006433-53-9 (3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine)
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine is a nitro-substituted pyrazole derivative with a propylamine side chain, offering versatility as a building block in organic synthesis and pharmaceutical research. Its nitro group enhances reactivity, facilitating further functionalization, while the pyrazole core contributes to its potential as a ligand or intermediate in heterocyclic chemistry. The propylamine moiety provides additional flexibility for conjugation or derivatization, making it useful in the development of bioactive compounds. This compound is particularly valuable in medicinal chemistry for designing molecules with targeted biological activity. Its stable yet modifiable structure ensures compatibility with a range of synthetic protocols, supporting applications in drug discovery and agrochemical research.
1006433-53-9 structure
Product Name:3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
CAS No:1006433-53-9
MF:C6H10N4O2
MW:170.16920042038
MDL:MFCD03422558
CID:3057984
PubChem ID:19616361
Update Time:2025-05-27
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Nitro-pyrazol-1-yl)-propylamine
- 3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine
- AKOS000305147
- 1006433-53-9
- EN300-228697
- BBL039710
- 3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANAMINE
- 3-(3-nitropyrazol-1-yl)propan-1-amine
- STK349192
- CS-0266515
-
- MDL: MFCD03422558
- Inchi: 1S/C6H10N4O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,3-4,7H2
- InChI Key: GVIIIFHNKZRDAN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CN(CCCN)N=1)=O
Computed Properties
- Exact Mass: 170.080376g/mol
- Monoisotopic Mass: 170.080376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 170.17g/mol
- XLogP3: -0.3
- Topological Polar Surface Area: 89.7Ų
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-228697-0.05g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 95% | 0.05g |
$486.0 | 2024-06-20 | |
| Enamine | EN300-228697-0.1g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 95% | 0.1g |
$509.0 | 2024-06-20 | |
| Enamine | EN300-228697-0.25g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 95% | 0.25g |
$532.0 | 2024-06-20 | |
| Enamine | EN300-228697-0.5g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 95% | 0.5g |
$555.0 | 2024-06-20 | |
| Enamine | EN300-228697-1.0g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 95% | 1.0g |
$579.0 | 2024-06-20 | |
| Enamine | EN300-228697-2.5g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 95% | 2.5g |
$1202.0 | 2024-06-20 | |
| Enamine | EN300-228697-5.0g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 95% | 5.0g |
$2361.0 | 2024-06-20 | |
| Enamine | EN300-228697-10.0g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 95% | 10.0g |
$4597.0 | 2024-06-20 | |
| Enamine | EN300-228697-1g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 1g |
$579.0 | 2023-09-15 | ||
| Enamine | EN300-228697-5g |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine |
1006433-53-9 | 5g |
$2361.0 | 2023-09-15 |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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